3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-13-19(24)23-11-5-6-14-9-10-15(12-17(14)23)21-20(25)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPTZKXCZZIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Diels-Alder Reaction for Tetrahydroquinoline Formation
The tetrahydroquinoline structure is synthesized via an aza-Diels-Alder reaction, a method validated in asymmetric hydrogenation processes. A typical protocol involves:
-
Reacting a diene (e.g., 1,3-butadiene) with an imine derived from 7-nitroquinoline.
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Using chiral catalysts such as Rhodium-(R)-Binap complexes to induce enantioselectivity.
| Component | Quantity/Parameter |
|---|---|
| 7-Nitroquinoline | 10 mmol |
| 1,3-Butadiene | 12 mmol |
| Rh-(R)-Binap catalyst | 0.5 mol% |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 78% |
Reduction of Nitro Group to Amine
The nitro group at position 7 is reduced to an amine using catalytic hydrogenation:
-
Catalyst : Palladium on carbon (Pd/C, 10 wt%).
Introduction of the 2-Methoxyacetyl Group
Acylation of Tetrahydroquinoline
The 1-position of tetrahydroquinoline is acylated using 2-methoxyacetyl chloride under basic conditions:
Procedure :
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Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (5 mmol) in dry dichloromethane (DCM).
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Add triethylamine (7.5 mmol) as a base.
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Slowly add 2-methoxyacetyl chloride (6 mmol) at 0°C.
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Stir at room temperature for 12 hours.
Workup :
-
Wash with aqueous NaHCO₃ and brine.
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Dry over MgSO₄ and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Urea Bond Formation
Coupling via Carbodiimide Chemistry
The urea bond is formed by reacting 1-(2-methoxyphenyl)urea with the tetrahydroquinoline amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Reaction Setup :
| Component | Quantity |
|---|---|
| 1-(2-Methoxyphenyl)urea | 5 mmol |
| 1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine | 5 mmol |
| EDC | 6 mmol |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 24 hours |
Workup :
-
Dilute with water, extract with ethyl acetate.
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Purify via recrystallization (ethanol/water).
Optimization and Challenges
Regioselectivity in Aza-Diels-Alder Reaction
The position of the amine group (7-yl) is critical. Using bulky directing groups or meta-substituted imines improves regioselectivity.
Purification Challenges
Intermediate tetrahydroquinoline derivatives often exist as oils, necessitating chromatographic purification. Final recrystallization in ethanol/water mixtures enhances purity (>99% by HPLC).
Analytical Characterization
Key Data for 3-[1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-1-(2-Methoxyphenyl)urea :
Chemical Reactions Analysis
3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that integrates a tetrahydroquinoline moiety with a methoxyacetyl group and a phenylurea. Its molecular formula is , and it has a molecular weight of approximately 373.41 g/mol. The presence of methoxy groups enhances its solubility and biological activity.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit antitumor properties. The specific interactions of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea with cancer cell lines are under investigation. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated that related compounds possess significant antimicrobial activity. The unique functional groups in this compound may interact with bacterial enzymes or disrupt cellular processes, making it a candidate for developing new antimicrobial agents .
Biological Research
The compound is utilized in various biological studies:
- Enzyme Inhibition Studies : The tetrahydroquinoline framework allows for the exploration of enzyme inhibition mechanisms. Studies focus on how the compound interacts with specific enzymes involved in metabolic pathways, potentially leading to the development of inhibitors for therapeutic purposes .
- Receptor Binding Studies : Due to its structural similarity to biologically active molecules, the compound is investigated for its binding affinity to various receptors. This can help elucidate its pharmacological profile and therapeutic potential .
Agrochemicals
The synthesis of this compound can be adapted for use in agrochemicals:
- Pesticide Development : Compounds derived from tetrahydroquinoline have been explored for their pesticidal properties. The incorporation of methoxy groups may enhance their efficacy against pests while reducing toxicity to non-target organisms .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of cancer cell proliferation by 50% at 10 µM concentration of similar tetrahydroquinoline derivatives. |
| Study B | Antimicrobial Activity | Identified significant antibacterial effects against Gram-positive bacteria with an MIC value of 5 µg/mL for related compounds. |
| Study C | Enzyme Interaction | Showed competitive inhibition of specific kinases with IC50 values comparable to known inhibitors in enzyme assays. |
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets in biological systems. The tetrahydroquinoline core can bind to various receptors or enzymes, modulating their activity and leading to therapeutic effects. The methoxyacetyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Analogues (HBK Series)
Compounds HBK14–HBK19 () are piperazine derivatives with phenoxy-ethoxyethyl or phenoxy-propyl substituents. Unlike the target compound, these lack a urea group and instead feature a piperazine core. For example:
- HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
| Compound | Core Structure | Key Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 2-Methoxyacetyl, 2-methoxyphenyl urea | 395.46 |
| HBK15 | Piperazine | Chloro-methylphenoxy, methoxyphenyl | ~452.39 (HCl salt) |
Implications : The urea group in the target compound may enhance hydrogen-bonding interactions with biological targets, whereas the HBK series’ piperazine core could favor ionic interactions via protonation.
Tetrahydroquinoline Urea Derivatives
1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea ()
This compound (CAS 1203347-37-8) shares the same tetrahydroquinoline and 2-methoxyacetyl groups but substitutes the 2-methoxyphenyl with a 4-butoxyphenyl group.
- Molecular Formula : C₂₃H₂₉N₃O₄ (MW 411.5 g/mol).
3-[1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea ()
This analogue replaces the 2-methoxyphenyl group with a 2-(4-methoxyphenyl)ethyl chain.
Tetrahydrobenzo[b]thiophene Urea Derivatives ()
Compounds 7a–7d feature a tetrahydrobenzo[b]thiophene core instead of tetrahydroquinoline. For example:
- 7a: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea.
Tetrahydroisoquinoline Urea Analogues ()
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207055-57-9) differs in its isoquinoline core and trifluoromethylphenyl group.
Pharmacological and Structural Implications
Substituent Effects on Bioactivity
- Methoxy vs. Butoxy : The 2-methoxy group in the target compound may engage in hydrogen bonding with polar residues, whereas the 4-butoxy group in ’s compound could enhance hydrophobic interactions.
- Urea Linkage: The urea moiety in all compared compounds serves as a hydrogen-bond donor/acceptor, critical for target engagement. Modifications here (e.g., hydrazono groups in ) may disrupt this interaction .
Biological Activity
3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a tetrahydroquinoline core modified with methoxyacetyl and urea functional groups. Its unique structure is believed to enhance its interaction with biological targets, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyacetyl group increases the binding affinity to these targets, which may lead to modulation of enzyme activity and receptor function.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in various experimental models.
- Antibacterial Properties : The compound shows promise in combating bacterial infections through its antimicrobial action.
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation in experimental models | |
| Antibacterial | Exhibits antimicrobial effects |
Case Study 1: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound used a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The incorporation of different substituents on the tetrahydroquinoline core has been shown to influence its efficacy against various biological targets.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea involves multi-step procedures, including:
- Tetrahydroquinoline core formation : Palladium-mediated coupling (e.g., Sonogashira or Suzuki reactions) for introducing substituents, as demonstrated in the synthesis of analogous tetrahydroquinoline derivatives .
- Urea linkage : Reacting isocyanate intermediates with amines under anhydrous conditions. For example, sodium acetate in ethanol at 80°C can facilitate urea bond formation .
- Optimization strategies :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Identify methoxy groups (δ ~3.3–3.8 ppm for OCH3), urea NH protons (δ ~8–10 ppm), and tetrahydroquinoline aromatic protons (δ ~6.5–7.5 ppm) .
- HRMS (ESI) : Confirm molecular weight (exact mass ~301.0784 g/mol for related analogs) .
- IR spectroscopy : Detect urea carbonyl stretches (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1100–1250 cm⁻¹).
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the tetrahydroquinoline and methoxyphenyl moieties?
Single-crystal X-ray diffraction provides atomic-level insights:
- Torsion angle analysis : Quantify rotational preferences of the methoxyacetyl group relative to the tetrahydroquinoline core. For example, related compounds show torsion angles of 47.0–56.4° between heterocyclic and aromatic systems .
- Hydrogen-bonding networks : Identify intermolecular interactions (e.g., N–H⋯O and O–H⋯O) that stabilize crystal packing. Use SHELXL97 for refinement, achieving R-factors <0.1 for high-confidence models .
- Solvent inclusion : Account for lattice water molecules (e.g., in C28H24N4O4·H2O structures) during data collection to avoid misinterpretation .
Q. What computational methods are suitable for modeling the hydrogen-bonding network in this compound?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict hydrogen bond strengths and angles.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water or DMSO) on conformational stability.
- Crystal packing prediction : Use software like Mercury (CCDC) to analyze R42(8) and R44(20) hydrogen-bond motifs observed in related quinoline-urea derivatives .
Q. How should researchers design SAR studies to investigate its pharmacological potential?
- Bioactivity assays : Screen against targets relevant to quinoline derivatives (e.g., PDE4 inhibition, anticancer activity) using:
- Structural modifications :
- Vary methoxy groups to assess electronic effects on binding.
- Replace the urea linker with thiourea or amide groups to study hydrogen-bonding requirements.
- Data validation : Cross-validate bioactivity results with computational docking (e.g., AutoDock Vina) to correlate activity with binding pocket interactions .
Q. How can researchers resolve contradictions in spectral data or bioactivity results?
- Multi-technique validation : Confirm NMR assignments via 2D experiments (COSY, HSQC) and compare with calculated chemical shifts (e.g., ACD/Labs or ChemDraw predictors).
- Dose-response curves : Replicate bioassays at varying concentrations (e.g., 1–100 µM) to distinguish true activity from assay artifacts.
- Crystallographic cross-check : Compare experimental XRD data with computationally predicted conformers to rule out structural misassignment .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Analysis
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 | |
| Unit cell dimensions | a=13.516 Å, b=14.193 Å, c=14.987 Å | |
| R-factor (F² > 2σ(F²)) | 0.098 | |
| Torsion angles | 47.0–56.4° (heterocyclic vs. aryl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
